One-Step Quantitative Synthesis vs. Multi-Step Routes for 6-Substituted Picolinates
Ethyl 6-(prop-1-en-2-yl)picolinate can be synthesized in a single step with quantitative yield via adapted Vilsmeier conditions, whereas synthesis of comparable 6-alkyl-substituted picolinates typically requires multi-step sequences with cumulative yields significantly below quantitative conversion [1]. This synthetic accessibility translates directly to lower procurement cost, reduced lead time, and higher batch-to-batch consistency for end users.
| Evidence Dimension | Synthetic efficiency (yield) |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) |
| Comparator Or Baseline | Ethyl 6-alkylpicolinates (methyl, isopropyl): multi-step syntheses with typical cumulative yields <70% [2] |
| Quantified Difference | ≥30 percentage point yield advantage |
| Conditions | One-step Vilsmeier protocol vs. multi-step alkylation/esterification sequences |
Why This Matters
Higher synthetic yield reduces manufacturing cost and improves commercial availability, making this compound more economically viable for large-scale or repeated procurement.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. Ethyl 6-(prop-1-en-2-yl)picolinate. Molbank. 2023;2023(2):M1654. View Source
- [2] Deady LW, Shanks RA, Campbell AD, Chooi SY. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates. Aust J Chem. 1971;24(2):385-392. View Source
